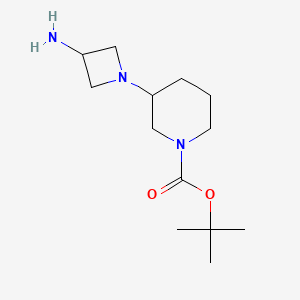![molecular formula C28H36FN3O12S B13892550 6-[7-[4-(4-Fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13892550.png)
6-[7-[4-(4-Fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rosuvastatin acyl-beta-D-glucuronide is a metabolite of rosuvastatin, a lipid-lowering drug belonging to the statin class of medications. Statins are used to lower the risk of cardiovascular disease and manage elevated lipid levels by inhibiting the endogenous production of cholesterol in the liver . Rosuvastatin acyl-beta-D-glucuronide is formed through the glucuronidation of rosuvastatin, a process that enhances the solubility and excretion of the drug.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rosuvastatin acyl-beta-D-glucuronide involves the glucuronidation of rosuvastatin. This reaction is typically catalyzed by the enzyme UDP-glucuronosyltransferase (UGT), specifically UGT2B7 . The reaction conditions generally include the presence of UDP-glucuronic acid as a co-substrate and an appropriate buffer system to maintain the pH.
Industrial Production Methods
Industrial production of rosuvastatin acyl-beta-D-glucuronide follows similar principles but on a larger scale. The process involves the use of bioreactors to facilitate the enzymatic reaction, ensuring optimal conditions for the activity of UDP-glucuronosyltransferase. The product is then purified using chromatographic techniques to achieve the desired purity and concentration .
Analyse Chemischer Reaktionen
Types of Reactions
Rosuvastatin acyl-beta-D-glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronide moiety. Conjugation reactions involve the formation of additional glucuronide or sulfate conjugates.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Conjugation: UDP-glucuronic acid and UDP-glucuronosyltransferase enzyme.
Major Products Formed
Hydrolysis: Rosuvastatin and glucuronic acid.
Conjugation: Additional glucuronide or sulfate conjugates.
Wissenschaftliche Forschungsanwendungen
Rosuvastatin acyl-beta-D-glucuronide is used in various scientific research applications, including:
Pharmacokinetic Studies: Understanding the metabolism and excretion of rosuvastatin.
Toxicology: Investigating the potential toxic effects of rosuvastatin metabolites.
Drug Interaction Studies: Examining the interactions between rosuvastatin and other medications.
Biomarker Development: Identifying biomarkers for monitoring rosuvastatin therapy.
Wirkmechanismus
Rosuvastatin acyl-beta-D-glucuronide exerts its effects primarily through its parent compound, rosuvastatin. Rosuvastatin is a competitive inhibitor of the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMG-CoA reductase), which catalyzes the conversion of HMG-CoA to mevalonate, an early rate-limiting step in cholesterol biosynthesis . By inhibiting this enzyme, rosuvastatin reduces the production of cholesterol in the liver, leading to decreased plasma concentrations of low-density lipoprotein cholesterol (LDL-C).
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Atorvastatin acyl-beta-D-glucuronide
- Simvastatin acyl-beta-D-glucuronide
- Pravastatin acyl-beta-D-glucuronide
Uniqueness
Rosuvastatin acyl-beta-D-glucuronide is unique due to its higher potency in reducing LDL-C levels compared to other statins. Studies have shown that rosuvastatin results in significantly greater reductions in LDL-C and total cholesterol compared to atorvastatin, simvastatin, and pravastatin . Additionally, rosuvastatin has a longer half-life, allowing for more sustained effects.
Eigenschaften
Molekularformel |
C28H36FN3O12S |
|---|---|
Molekulargewicht |
657.7 g/mol |
IUPAC-Name |
6-[7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C28H36FN3O12S/c1-13(2)20-18(21(14-5-7-15(29)8-6-14)31-28(30-20)32(3)45(4,41)42)10-9-16(33)11-17(34)12-19(35)43-27-24(38)22(36)23(37)25(44-27)26(39)40/h5-10,13,16-17,22-25,27,33-34,36-38H,11-12H2,1-4H3,(H,39,40) |
InChI-Schlüssel |
AWGDNYJLUILGBY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)O)O)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


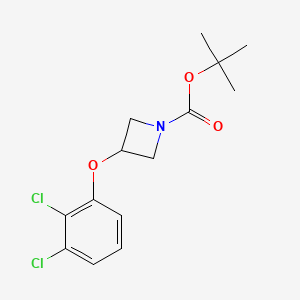
![2,3,4,5-Tetrahydro-1H-benzo[D]azepin-7-amine 2hcl](/img/structure/B13892478.png)
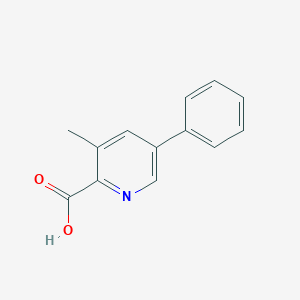
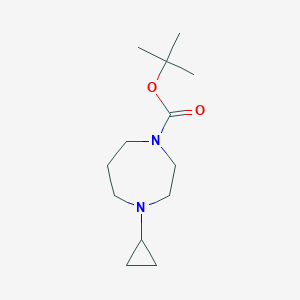

![3-nitro-N-[6-(2-propan-2-ylphenoxy)pyridin-3-yl]benzamide](/img/structure/B13892494.png)
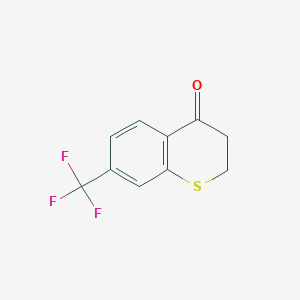

![3-(5-Bromo-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)piperidine-2,6-dione](/img/structure/B13892508.png)
![4-(2-chloropyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13892512.png)
![N-[2-(4-cyclopentylpiperazin-1-yl)pyridin-4-yl]-2,6-dimethylpiperidine-1-carboxamide](/img/structure/B13892513.png)
![Tert-butyl 1,1-dibromo-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13892521.png)
![Methyl 3-chloro-6-cyclopropyl-8-[(4-methoxyphenyl)methoxy]imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13892533.png)
